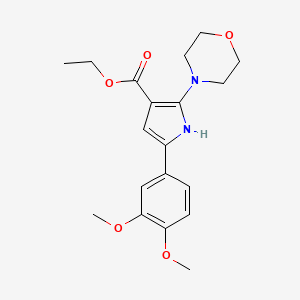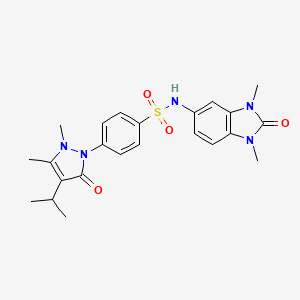![molecular formula C25H21NO4S B11488378 N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B11488378.png)
N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring, a benzoyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-benzoylphenol with 2-chloroethylamine to form the intermediate N-[2-(4-benzoylphenoxy)ethyl]amine. This intermediate is then reacted with naphthalene-2-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent.
Materials Science: The compound is used in the development of advanced materials with specific optical and electronic properties.
Biological Studies: It is investigated for its interactions with biological macromolecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
- N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
- N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
Comparison: N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide is unique due to its specific structural features, such as the presence of both a benzoyl group and a naphthalene ring. This combination imparts distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C25H21NO4S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C25H21NO4S/c27-25(20-7-2-1-3-8-20)21-10-13-23(14-11-21)30-17-16-26-31(28,29)24-15-12-19-6-4-5-9-22(19)18-24/h1-15,18,26H,16-17H2 |
InChI Key |
HNZGWXRNXFCVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11488297.png)
![N-[(3,5-dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488305.png)
![Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11488310.png)
![2-methyl-N-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11488315.png)

![N-(2-cyano-4,5-diethoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11488333.png)
![ethyl 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B11488338.png)
![Methyl 4-{4-oxo-3-[2-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazolin-2-yl}benzoate](/img/structure/B11488343.png)
![3-[(4-fluorophenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11488347.png)

![4-chloro-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B11488359.png)

![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11488393.png)
![7-[3-(2-Amino-2-oxoethoxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488400.png)
